![molecular formula C23H20N4O5S2 B2484122 N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021250-89-4](/img/structure/B2484122.png)
N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound belongs to the class of organic compounds known for their complex structure and potential for varied applications in medicinal chemistry. It is characterized by the presence of multiple heterocyclic rings, including pyrazole, pyridine, and dioxole, as well as thiophene units, contributing to its unique chemical behavior and properties.
Synthesis Analysis
The synthesis of similar pyrazole derivatives involves multi-step reactions, starting from simple commercially available precursors. For example, Kumara et al. (2018) described the synthesis of a related pyrazole derivative through a process that involves reaction of appropriate ketones with hydrazines, followed by cyclization and functional group transformation steps (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography, which reveals the precise arrangement of atoms within the molecule. For instance, the study by Kumara et al. (2018) provides detailed insights into the molecular and crystal structure, including dihedral angles between rings and the presence of supramolecular interactions, which play a crucial role in the stabilization of the crystal structure (Kumara et al., 2018).
科学的研究の応用
Synthesis and Molecular Structure Analysis
- The synthesis and molecular characterization of compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide have been explored. For instance, studies on compounds such as 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides have involved detailed synthetic routes, characterization by IR, 1HNMR, 13C-NMR, Mass, and elemental analysis, and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
- Crystal structure and Hirshfeld surface analysis have been performed for pyrazole derivatives, which share a similar benzodioxole moiety, to confirm their molecular structures using X-ray diffraction and to study the intermolecular interactions and supramolecular architecture (Kumara, Naveen, & Lokanath, 2017).
Biological Evaluation and Anticancer Potential
Antimicrobial and Antiproliferative Activities
- Compounds with a structural resemblance, such as thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety, have been synthesized and evaluated for antimicrobial and anti-proliferative activities. These studies involve assessing the minimum inhibitory concentration and the IC50 values against cancer cells, highlighting the potential of these compounds in antimicrobial and anticancer therapeutics (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Molecular Docking and Pharmacokinetic Studies
Molecular Interaction Studies
- Molecular docking studies are integral to understanding the interaction of similar compounds with biological targets. For instance, virtual screening targeting specific receptors has led to the identification and synthesis of compounds like IPR-1 and IPR-69. These compounds have been studied for their impact on breast cancer cell invasion, migration, adhesion, and angiogenesis, providing insights into their pharmacokinetic properties and potential as therapeutic agents (Wang et al., 2011).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S2/c1-13-21-16(23(28)24-14-4-5-18-19(9-14)32-12-31-18)10-17(20-3-2-7-33-20)25-22(21)27(26-13)15-6-8-34(29,30)11-15/h2-5,7,9-10,15H,6,8,11-12H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXKTLSJCLRKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC5=C(C=C4)OCO5)C6CCS(=O)(=O)C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2484044.png)
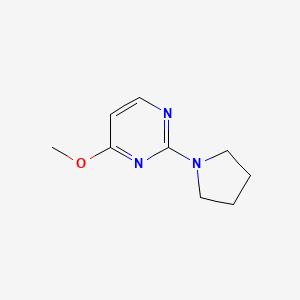

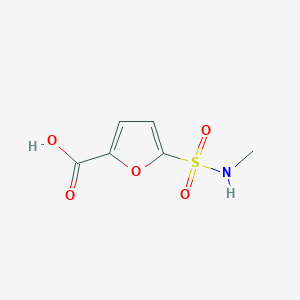
![1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea](/img/structure/B2484050.png)
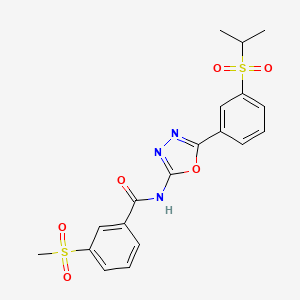
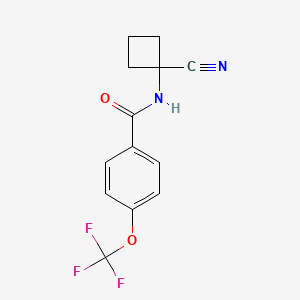
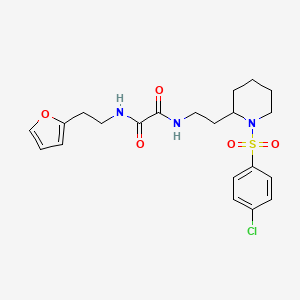

![3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2484058.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2484061.png)
![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2484062.png)